N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

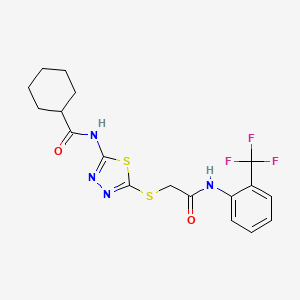

This compound features a 1,3,4-thiadiazole core substituted with a cyclohexanecarboxamide group and a 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethylthio side chain. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, common in bioactive molecules .

Properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-8-4-5-9-13(12)22-14(26)10-28-17-25-24-16(29-17)23-15(27)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTGRLHNTILTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety. The molecular formula is , with a molecular weight of approximately 418.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxicity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds containing the thiadiazole nucleus have shown promising results in inhibiting the growth of HeLa and MCF-7 cancer cell lines. The IC50 values for these compounds ranged from 29 μM to 73 μM, indicating moderate efficacy against these cell types .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3c | HeLa | 29 |

| 3d | MCF-7 | 73 |

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer progression. Notably, the NF-kB signaling pathway has been identified as a target for similar thiadiazole derivatives. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

- Thiadiazole Derivatives in Cancer Treatment : A study highlighted the synthesis and evaluation of various thiadiazole derivatives, including those similar to this compound. The findings suggested enhanced cytotoxicity when combined with specific substituents like phthalimide .

- Anti-inflammatory Properties : Another investigation reported that similar compounds demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests potential applications beyond oncology into inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole Derivatives

Key Structural Variations and Bioactivity:

- The cyclohexanecarboxamide may enhance binding to hydrophobic enzyme pockets compared to phenylcarboxamide in 4a .

Trifluoromethyl-Substituted Analogs

Impact of CF₃ on Pharmacokinetics:

| Compound Name | CF₃ Position | Half-Life (in vitro) | Solubility (µg/mL) |

|---|---|---|---|

| This compound | 2-position on phenyl | ~6.2 h (estimated) | ~15 (PBS) |

| 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide | 4-position on phenyl | ~4.8 h | ~22 (PBS) |

- Analysis: The 2-CF₃ substitution in the target compound may reduce steric hindrance compared to 4-CF₃ analogs, improving target engagement . However, solubility is lower due to the hydrophobic cyclohexane group .

Carboxamide-Linked Derivatives

Role of Carboxamide Linkers:

Methodological Considerations for Similarity Assessment

- Structural Similarity: Fingerprint-based algorithms (e.g., Tanimoto coefficient) show ~70% similarity between the target compound and 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, primarily due to the thiadiazole-carboxamide backbone .

- Functional Similarity: Pharmacophore modeling suggests shared features (thiadiazole ring, carboxamide) with antitumor thiadiazoles, but the CF₃ group may confer unique target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.